
1-Methyl-3-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenylpyrrolidine is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors . The synthesis can also involve the use of simple aryl or alkyl halides .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-phenylpyrrolidine is C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Applications De Recherche Scientifique
Arylation Processes
1-Methyl-3-phenylpyrrolidine has been studied in the context of arylation processes. Sezen and Sames (2005) explored the selective arylation of N-phenylpyrrolidine, a process significant for sp3 C-H bond functionalization without the need for a directing group, using Ru(H)2(CO)(PCy3)3 as a catalyst (Sezen & Sames, 2005).
Bromodomain Inhibition
In the realm of medicinal chemistry, Hilton-Proctor et al. (2020) synthesized a 4-phenyl substituted analogue, 1-methyl-4-phenylpyrrolidin-2-one, as part of developing bromodomain inhibitors. This research is a part of fragment-based drug discovery, targeting protein-protein interactions in disease pathways (Hilton-Proctor et al., 2020).
Antimicrobial and Antitumor Properties
Azmy et al. (2018) reported the microwave-assisted synthesis of novel compounds with antitumor and antimicrobial properties, using a derivative of 1-methyl-3-phenylpyrrolidine (Azmy et al., 2018). Furthermore, Sato et al. (2002) conducted structure-activity relationship studies on 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems, highlighting their antibacterial activity against various strains, including MRSA (Sato et al., 2002).
Synthesis of Novel Compounds
Cvetković et al. (2019) synthesized new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones with observed antifungal activities, indicating the potential application of these compounds in addressing fungal infections (Cvetković et al., 2019).
Enantiocontrol in Chemical Reactions
Scharnagel et al. (2014) utilized a derivative of 1-methyl-3-phenylpyrrolidine as a chiral ligand in copper(II)-catalysed Henry reactions, achieving high enantiocontrol. This research contributes to the development of enantioselective synthetic methods (Scharnagel et al., 2014).
Mechanistic Insights into Chemical Reactions
Liu et al. (2016) provided mechanistic insights into the asymmetric C–H insertion reaction involving 1-phenylpyrrolidine. Their research utilized computational methods, contributing to the understanding of reaction mechanisms in organometallic chemistry (Liu et al., 2016).
Safety and Hazards
Orientations Futures
The future directions for the use of pyrrolidines, including 1-Methyl-3-phenylpyrrolidine, in drug discovery are promising. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
1-methyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBZEZHOYJIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

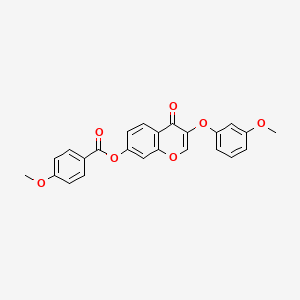
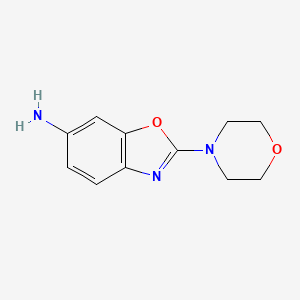
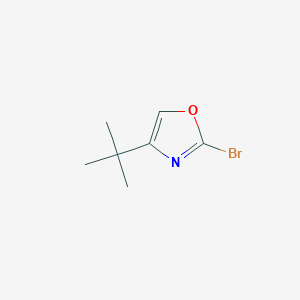

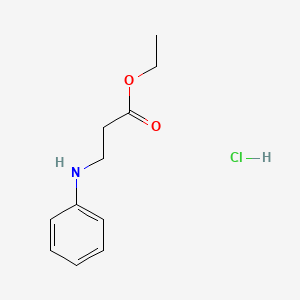
![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
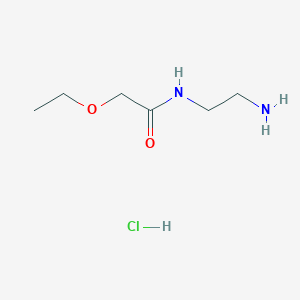
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)


![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)